1-O-Dodecylglycerol

Description

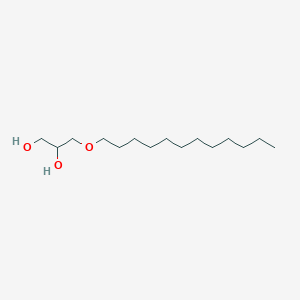

Structure

3D Structure

Properties

IUPAC Name |

3-dodecoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXRUYNQDDTQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315691 | |

| Record name | 1-O-Dodecylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561-07-5 | |

| Record name | 1-O-Dodecylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Lauryl glyceryl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1561-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-O-Dodecylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-dodecyloxypropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-LAURYL GLYCERYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P8B67DIVI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-O-Dodecylglycerol: A Comprehensive Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Dodecylglycerol (DDG), a member of the alkylglycerol class of ether lipids, has emerged as a molecule of significant interest in biomedical research due to its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of DDG's functions, including its antibacterial, antifungal, antitumor, and immunomodulatory properties. The document details the mechanisms of action, summarizes key quantitative data, provides generalized experimental protocols for assessing its activity, and illustrates associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of novel therapeutic agents.

Introduction

Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage.[1][2] This structural difference confers unique physicochemical properties and biological functions.[1][2] this compound (DDG), also known as monolaurin, is a simple alkylglycerol that has demonstrated a broad spectrum of biological effects.[3][4][5] Its amphiphilic nature allows it to interact with cell membranes, which is central to many of its observed activities.[6][7] This guide will explore the multifaceted biological roles of DDG, with a focus on its potential therapeutic applications.

Biological Activities and Mechanisms of Action

Antibacterial Activity

This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.[3][8] Its primary mechanisms of action include:

-

Stimulation of Autolysin Activity: DDG has been shown to stimulate the activity of autolysins, bacterial enzymes that degrade the peptidoglycan component of the cell wall, leading to cell lysis.[3][8] This effect is particularly pronounced in Streptococcus faecium.[3][8]

-

Inhibition of Peptidoglycan and Lipoteichoic Acid Synthesis: DDG can inhibit the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, as well as lipoteichoic acid, another important cell wall polymer in Gram-positive bacteria.[8][9] This disruption of cell wall integrity contributes to its bactericidal effects.[9]

-

Membrane Disruption: DDG interacts with and disrupts the phospholipid bilayer of bacterial membranes.[6][7] This interaction leads to changes in membrane morphology, including the formation of tubules, which compromises membrane function and integrity.[6][7]

-

Synergistic Effects: DDG demonstrates synergistic activity with conventional antibiotics like penicillin G, significantly lowering the minimum inhibitory concentration (MIC) required for both agents.[10]

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. It has shown efficacy against phytopathogenic fungi such as Monilinia fructigena, the causative agent of brown rot in peaches.[11] The proposed mechanisms for its antifungal action include:

-

Membrane and Nuclear Damage: Similar to its antibacterial effects, DDG is thought to disrupt fungal cell membranes and potentially interfere with nuclear integrity.[11]

-

Mitochondrial Dysfunction and Oxidative Stress: DDG may induce mitochondrial dysfunction and promote the generation of reactive oxygen species (ROS), leading to oxidative stress and fungal cell death.[11]

Antitumor Activity

This compound has demonstrated antitumor properties in preclinical models.[4]

-

In Vivo Efficacy: Studies using the Ehrlich murine ascites tumor model have shown that administration of DDG can increase the survival time of tumor-bearing mice.[4]

-

Mechanism: The precise antitumor mechanism is not fully elucidated but is thought to be related to its immunomodulatory effects, particularly the activation of macrophages, and potentially direct cytotoxic effects on tumor cells through membrane disruption.

Immunomodulatory Function

This compound is a potent activator of the innate immune system.

-

Macrophage Activation: DDG can induce the activation of mouse peritoneal macrophages, enhancing their phagocytic activity.[3][4] This activation is a key component of the immune response to pathogens and cancer cells.

Quorum Sensing Inhibition

Emerging research suggests that alkylglycerols, including DDG, can interfere with bacterial quorum sensing (QS).[12] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By inhibiting QS, DDG may reduce bacterial pathogenicity without directly killing the bacteria, which could be a strategy to mitigate the development of antibiotic resistance.[12]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

| Activity | Organism/Cell Line | Parameter | Value | Reference |

| Antibacterial | Streptococcus faecium ATCC 9790 | MIC | 4 µg/mL | [8] |

| Antibacterial | Gram-positive bacteria (various) | MIC (in synergy with Penicillin G) | DDG MIC lowered 4- to 7.5-fold | [10] |

| Antifungal | Monilinia fructigena | EC₅₀ | 102 µg/mL | [11] |

| Antitumor | Ehrlich murine ascites tumor model | Effective Dose | 4 and 8 mg/animal | [4] |

| Immunomodulatory | Mouse peritoneal macrophages | Activating Dose | 100 ng/animal | [4] |

Table 1: Summary of Quantitative Biological Activity Data for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. These protocols are generalized and may require optimization for specific laboratory conditions and research questions.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Streptococcus mutans) in an appropriate broth medium overnight at 37°C. Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in broth to achieve a range of desired concentrations.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without DDG) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Autolysin Activity Assay

This protocol is a generalized procedure for assessing autolysin activity.

-

Preparation of Bacterial Cell Walls: Grow the test bacterium (e.g., Streptococcus faecium) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with buffer, and resuspend in a buffer containing a cell wall-lysing agent (e.g., SDS). Boil the suspension to inactivate endogenous autolysins and collect the purified cell walls by centrifugation.

-

Assay Setup: Resuspend the purified cell walls in a suitable buffer (e.g., phosphate buffer, pH 6.8) to an optical density (OD) of approximately 1.0 at 600 nm.

-

Treatment: Add varying concentrations of this compound to the cell wall suspension. Include a control without DDG.

-

Incubation and Measurement: Incubate the samples at 37°C and monitor the decrease in OD at 600 nm over time. A decrease in OD indicates cell wall lysis due to autolysin activity.

-

Data Analysis: Calculate the rate of lysis for each concentration of DDG.

Macrophage Activation Assay

This is a general protocol for assessing macrophage activation.

-

Isolation of Peritoneal Macrophages: Elicit macrophages in mice by intraperitoneal injection of a sterile irritant (e.g., thioglycollate broth). After 3-4 days, harvest the peritoneal exudate cells by lavage with cold sterile saline.

-

Cell Culture: Plate the harvested cells in a suitable culture medium and allow them to adhere for 2-4 hours. Wash away non-adherent cells to obtain a purified macrophage monolayer.

-

Stimulation: Treat the macrophage cultures with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include an unstimulated control.

-

Assessment of Activation: Macrophage activation can be assessed by various methods:

-

Phagocytosis Assay: Add opsonized particles (e.g., antibody-coated red blood cells) to the macrophage cultures and quantify their uptake.

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant by ELISA.

-

Staphylococcus aureus Biofilm Inhibition Assay

This protocol is based on the crystal violet staining method.

-

Bacterial Culture and Inoculum Preparation: Grow S. aureus in Tryptic Soy Broth (TSB) overnight at 37°C. Dilute the culture in fresh TSB to an OD₆₀₀ of 0.05.

-

Assay Setup: In a 96-well flat-bottom polystyrene microtiter plate, add the diluted bacterial suspension to each well.

-

Treatment: Add various concentrations of this compound to the wells. Include a positive control (bacteria in broth without DDG) and a negative control (broth only).

-

Incubation: Incubate the plate without shaking for 24 hours at 37°C to allow for biofilm formation.

-

Staining: Carefully remove the medium and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria. Add 0.1% crystal violet solution to each well and incubate for 15 minutes.

-

Quantification: Remove the crystal violet solution, wash the wells with water, and air dry. Solubilize the bound dye with 30% acetic acid and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Signaling Pathways and Visualizations

The precise signaling pathways modulated by this compound are still under investigation. However, based on its known biological activities, several pathways are likely to be involved.

Proposed Signaling in Macrophage Activation

The activation of macrophages by this compound likely involves membrane-initiated signaling cascades that lead to the production of pro-inflammatory mediators.

Caption: Proposed signaling pathway for this compound-induced macrophage activation.

Experimental Workflow for Antibacterial Mechanism

The investigation of the antibacterial mechanism of this compound involves a multi-faceted approach.

Caption: Experimental workflow for elucidating the antibacterial mechanism of this compound.

Conclusion and Future Directions

This compound is a bioactive ether lipid with a remarkable range of biological activities, including potent antibacterial, antifungal, antitumor, and immunomodulatory effects. Its ability to disrupt microbial cell walls and membranes, activate immune cells, and potentially interfere with bacterial communication highlights its therapeutic potential.

Future research should focus on several key areas:

-

Elucidation of Specific Molecular Targets: Identifying the specific receptors and enzymes that this compound interacts with will provide a more detailed understanding of its mechanisms of action.

-

In-depth Signaling Pathway Analysis: Further investigation is needed to delineate the precise signaling cascades initiated by DDG in various cell types, particularly in immune and cancer cells.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies are required to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of DDG for various potential applications.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of DDG could lead to the development of more potent and selective therapeutic agents.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Anti-Quorum Sensing Activity of Substances Isolated from Wild Berry Associated Bacteria - AJMB: Volume 9, Issue 1, Year 2017 - AJMB [ajmb.org]

- 3. immuno-research.com [immuno-research.com]

- 4. ijmscr.com [ijmscr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the antibacterial activity of dodecylglycerol. Its limited metabolism and inhibition of glycerolipid and lipoteichoic acid biosynthesis in Streptococcus mutans BHT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of peptidoglycan synthesis of Streptococcus faecium ATCC 9790 and Streptococcus mutans BHT by the antibacterial agent dodecyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. deepdyve.com [deepdyve.com]

- 11. X-MOL [x-mol.net]

- 12. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]

What is 1-O-Dodecylglycerol and its significance in research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Dodecylglycerol, also known as monolaurin's ether analog, is a synthetic alkyl glycerol ether that has garnered significant interest in the scientific community for its diverse biological activities. Comprising a dodecyl chain linked to a glycerol backbone via an ether bond, this compound exhibits notable antimicrobial, antifungal, and potential anticancer and immunomodulatory properties. Its ether linkage confers greater chemical stability compared to its ester counterpart, glycerol monolaurate (GML), making it a compelling subject for research and development in pharmaceuticals, cosmetics, and food science. This technical guide provides an in-depth overview of this compound, its synthesis, biological significance, and the experimental methodologies used to investigate its effects.

Physicochemical Properties and Synthesis

This compound is a white solid with a molecular formula of C₁₅H₃₂O₃ and a molecular weight of 260.42 g/mol . Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₂O₃ | |

| Molecular Weight | 260.42 g/mol | |

| Appearance | White Solid | |

| Melting Point | 45-47 °C | |

| Solubility | Soluble in organic solvents like ethanol and DMSO | |

| Critical Micelle Concentration (CMC) | 0.33 mmol/L | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a well-established method for forming ethers. This process involves two main steps: the protection of the 1,2-diol of glycerol and the subsequent etherification with an alkyl halide, followed by deprotection.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)

-

To a round-bottom flask, add glycerol and anhydrous acetone in a 1:2 molar ratio.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a Lewis acid.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate).

-

Remove the excess acetone under reduced pressure.

-

Purify the resulting solketal by vacuum distillation.

Step 2: Williamson Ether Synthesis

-

Dissolve the synthesized solketal in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH), to the solution under an inert atmosphere (e.g., nitrogen or argon) to deprotonate the hydroxyl group of solketal, forming an alkoxide.

-

Slowly add 1-bromododecane or 1-iodododecane to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

-

Dissolve the crude product from Step 2 in a mixture of an organic solvent (e.g., methanol or ethanol) and an aqueous acid (e.g., 1 M HCl).

-

Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

-

Neutralize the acid with a weak base.

-

Extract the final product, this compound, with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the purified product. Further purification can be achieved by column chromatography.

Biological Significance and Research Applications

This compound has demonstrated a broad spectrum of biological activities, making it a molecule of interest for various research applications.

Antimicrobial and Antifungal Activity

This compound exhibits potent activity against a range of Gram-positive bacteria and fungi.[1] Its mechanism of action is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.

Quantitative Data: Antimicrobial and Antifungal Activity

| Organism | Assay | Value | Reference |

| Staphylococcus aureus | MIC | 4 µg/mL | [1] |

| Escherichia coli | MIC | >128 µg/mL | [1] |

| Botryosphaeria dothidea | Inhibition at 400 µg/mL | 39.6% | [1] |

| Monilinia fructigena | Inhibition at 400 µg/mL | 97.0% | [1] |

| Phytophthora capsici | Inhibition at 400 µg/mL | 95.3% | [1] |

| Monilinia fructigena | EC₅₀ | 102 µg/mL | [2] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

-

Add the inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer and Immunomodulatory Effects

Research has indicated that this compound possesses potential anticancer properties and can modulate the immune system. Studies have shown its ability to increase the survival of mice in an Ehrlich ascites carcinoma model and to activate macrophages.

Experimental Protocol: Macrophage Activation Assay (Nitric Oxide Measurement)

-

Culture murine macrophage cell lines (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours. A positive control such as lipopolysaccharide (LPS) should be included.

-

After incubation, collect the cell culture supernatant.

-

Measure the production of nitric oxide (NO), a marker of macrophage activation, using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Experimental Protocol: In Vivo Ehrlich Ascites Carcinoma (EAC) Model

-

Maintain the EAC cell line by intraperitoneal passage in Swiss albino mice.

-

Induce ascites tumors in experimental mice by intraperitoneal injection of a suspension of EAC cells (e.g., 2 x 10⁶ cells per mouse).

-

On the day following tumor inoculation, begin treatment with this compound, administered intraperitoneally or orally at various doses for a specified number of days.

-

A control group should receive the vehicle only.

-

Monitor the mice for tumor growth (e.g., by measuring body weight and abdominal circumference) and survival time.

-

At the end of the experiment, collect ascitic fluid to determine tumor volume and viable tumor cell count.

Mechanism of Action: Membrane Interaction and Disruption

The primary mechanism of action for this compound's biological activities appears to be its interaction with and disruption of cellular membranes. Unlike its ester analog GML, which induces membrane budding, this compound has been shown to cause extensive membrane tubulation.[3][4] This difference in membrane remodeling is thought to be due to variations in their head group properties. The ether linkage in this compound provides greater chemical stability and enhances its membrane-disruptive activity.

Experimental Protocol: Measurement of Bacterial Membrane Potential

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Wash and resuspend the cells in a suitable buffer (e.g., PBS with glucose).

-

Add the voltage-sensitive fluorescent dye, such as DiSC₃(5), to the bacterial suspension. The dye will be taken up by polarized cells, leading to fluorescence quenching.

-

Monitor the fluorescence intensity until a stable baseline is achieved.

-

Add this compound to the cell suspension.

-

Disruption of the membrane potential will cause the release of the dye and a subsequent increase in fluorescence.

-

A positive control, such as the protonophore CCCP, which is known to depolarize the membrane, should be used.

Signaling Pathways and Logical Relationships

While the direct intracellular signaling pathways modulated by this compound are still under investigation, its profound effect on the cell membrane suggests an impact on signaling cascades that are initiated at or are dependent on membrane integrity and composition. Disruption of lipid rafts, which are microdomains rich in cholesterol and sphingolipids that serve as platforms for signal transduction, is a plausible mechanism.[5][6][7][8][9] By altering the lipid environment, this compound could indirectly affect the function of membrane-associated proteins and receptors, thereby influencing downstream signaling events.

The following diagrams illustrate the proposed mechanism of membrane disruption and a hypothetical workflow for investigating the effects of this compound on a generic signaling pathway.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. X-MOL [m.x-mol.net]

- 5. Lipid raft involvement in signal transduction in cancer cell survival, cell death and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Rafts and Caveolae in Signaling by Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | α1-nAchR-Mediated Signaling Through Lipid Raft Is Required for Nicotine-Induced NLRP3 Inflammasome Activation and Nicotine-Accelerated Atherosclerosis [frontiersin.org]

- 9. Differential impact of lipid raft depletion on platelet-derived growth factor (PDGF)-induced ERK1/2 MAP-kinase, SRC and AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

1-O-Dodecylglycerol: A Nonionic Surfactant for Advanced Biological Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Dodecylglycerol (DDG), a monoalkyl glyceryl ether, is a nonionic surfactant of significant interest in various biological and pharmaceutical applications. Its amphipathic nature, characterized by a hydrophilic glycerol headgroup and a lipophilic 12-carbon dodecyl tail, allows it to interact with and modify the properties of biological membranes and interfaces. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and potential applications of this compound, with a focus on its role in drug delivery and as a modulator of cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development.

Physicochemical Properties

This compound is a white to off-white solid with a molecular formula of C₁₅H₃₂O₃ and a molecular weight of 260.4 g/mol .[1] It is soluble in methanol and chloroform.[1][2] As a nonionic surfactant, it does not possess a charged headgroup, making its interactions with biological systems less prone to electrostatic interference compared to ionic surfactants.

Surfactant Properties

Key parameters for characterizing a surfactant are its Critical Micelle Concentration (CMC) and its Hydrophilic-Lipophilic Balance (HLB).

Hydrophilic-Lipophilic Balance (HLB): The HLB value is an empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a nonionic surfactant. The HLB value for this compound can be estimated using Griffin's method for non-ionic surfactants which are polyhydric alcohol fatty acid esters, although DDG is an ether. The formula is:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion (glycerol headgroup)

-

M is the total molecular mass of the molecule

For this compound, the hydrophilic glycerol headgroup (C₃H₇O₂) has a molecular weight of approximately 91.09 g/mol . The total molecular weight is 260.4 g/mol .

Estimated HLB = 20 * (91.09 / 260.4) ≈ 6.99

This estimated HLB value suggests that this compound is a water-in-oil (W/O) emulsifier.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference/Method |

| Molecular Formula | C₁₅H₃₂O₃ | [1] |

| Molecular Weight | 260.4 g/mol | [1] |

| Appearance | White to Off-White Solid | [2] |

| Solubility | Soluble in Methanol and Chloroform | [1][2] |

| Estimated HLB | ~7.0 | Griffin's Method (Calculation) |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with and disrupt biological membranes.

Antimicrobial and Antifungal Activity

DDG has demonstrated significant antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacteria and fungi.

Table 2: Antimicrobial Activity of this compound

| Organism | Assay | Result | Reference |

| Monilinia fructigena | In vitro antifungal activity | EC₅₀ = 102 µg/mL | [3] |

| Streptococcus faecium ATCC 9790 | Antibacterial activity | Stimulates autolysin activity | [2] |

The primary mechanism of its antimicrobial action is the disruption of the cell membrane's integrity. This leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Membrane Disruption

The interaction of this compound with lipid bilayers has been studied using techniques such as Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). These studies reveal that DDG causes concentration-dependent morphological changes in supported lipid bilayers.[4] The ether linkage in DDG makes it more chemically stable than its ester equivalent, glycerol monolaurate (GML), and it has been shown to cause more extensive membrane remodeling, including membrane tubulation.[4]

Applications in Drug Delivery

The surfactant properties and biological activities of this compound make it a promising candidate for various applications in drug delivery systems.

Formulation of Lipid-Based Nanocarriers

This compound can be utilized as a surfactant or co-surfactant in the formulation of lipid-based drug delivery systems such as nanoemulsions and solid lipid nanoparticles (SLNs). These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.

Nanoemulsions: These are thermodynamically stable, transparent or translucent systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm.

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers where the liquid lipid (oil) of an o/w emulsion is replaced by a solid lipid.

Interaction with Signaling Pathways

Some evidence suggests that alkylglycerols may interact with cellular signaling pathways. For instance, some ether lipids have been shown to influence the activity of Protein Kinase C (PKC), a key enzyme in signal transduction. However, the direct and specific effects of this compound on PKC and other signaling pathways are not yet fully elucidated and require further investigation.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of this compound.

Method 1: Surface Tensiometry

-

Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined as the concentration at the point of inflection in the curve, where the surface tension begins to plateau.

Method 2: Fluorescence Spectroscopy using a Fluorescent Probe (e.g., Pyrene)

-

Prepare a stock solution of pyrene in a suitable organic solvent.

-

Prepare a series of this compound solutions in water, each containing a constant, low concentration of pyrene.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

-

Monitor the change in the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.

-

Plot the I₁/I₃ ratio against the logarithm of the this compound concentration.

-

A sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the hydrophobic core of the micelles. The concentration at which this sharp change occurs corresponds to the CMC.

In Vitro Antifungal Susceptibility Testing against Monilinia fructigena

This protocol is adapted from the study by Li et al. (2025).[3]

-

Culture Preparation: Culture Monilinia fructigena on potato dextrose agar (PDA) plates.

-

Spore Suspension: Harvest conidia from the culture plates and suspend them in sterile distilled water containing a small amount of a wetting agent (e.g., Tween 80). Adjust the spore concentration to a desired level (e.g., 1 × 10⁶ spores/mL) using a hemocytometer.

-

Preparation of DDG Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in a liquid growth medium (e.g., potato dextrose broth).

-

Microdilution Assay: In a 96-well microtiter plate, add the spore suspension to each well containing the different concentrations of DDG. Include a positive control (spores in medium without DDG) and a negative control (medium only).

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a specific period (e.g., 48-72 hours).

-

Assessment of Fungal Growth: Determine the fungal growth inhibition by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Calculation of EC₅₀: Calculate the half-maximal effective concentration (EC₅₀), which is the concentration of DDG that inhibits 50% of the fungal growth, by plotting the percentage of growth inhibition against the log of the DDG concentration and fitting the data to a dose-response curve.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Membrane Interaction Analysis

This protocol provides a general workflow for studying the interaction of this compound with a supported lipid bilayer (SLB).

-

Sensor Preparation: Clean and prepare a silica-coated QCM-D sensor.

-

SLB Formation:

-

Prepare small unilamellar vesicles (SUVs) of a desired lipid composition (e.g., POPC) by sonication or extrusion.

-

Introduce the SUV solution into the QCM-D chamber and monitor the frequency and dissipation changes until a stable SLB is formed. This is typically indicated by a frequency shift of approximately -25 Hz and a low dissipation value.

-

Rinse with buffer to remove excess vesicles.

-

-

DDG Interaction:

-

Establish a stable baseline with buffer flowing over the SLB.

-

Introduce a solution of this compound at a specific concentration and monitor the real-time changes in frequency and dissipation.

-

An increase in frequency and dissipation suggests membrane disruption and removal of lipid mass from the sensor surface. A decrease in frequency and increase in dissipation may indicate insertion of DDG into the bilayer.

-

-

Data Analysis: Analyze the QCM-D data to determine the kinetics and extent of membrane interaction.

Preparation of a this compound Nanoemulsion

This is a general protocol for preparing an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization method.

-

Phase Preparation:

-

Oil Phase: Dissolve the lipophilic active ingredient (if any) and this compound (as a co-surfactant) in the oil phase.

-

Aqueous Phase: Dissolve a hydrophilic surfactant in water.

-

-

Pre-emulsion Formation: Heat both the oil and aqueous phases to the same temperature (e.g., 60-70°C). Add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer to form a coarse pre-emulsion.

-

Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specific number of cycles at a set pressure to reduce the droplet size and form a nanoemulsion.

-

Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Visualizations

Experimental Workflows and Signaling Pathways

References

1-O-Dodecylglycerol: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Dodecylglycerol, a member of the 1-O-alkylglycerol class of ether lipids, has garnered significant interest in the scientific community for its diverse biological activities, including its potent antimicrobial and cytotoxic properties. This technical guide provides an in-depth overview of the discovery, natural origins, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Discovery and Historical Context

The precise first isolation or synthesis of this compound is not extensively documented in a singular seminal publication. However, the broader class of 1-O-alkylglycerols has been a subject of chemical investigation for nearly a century. A pivotal moment in the history of these compounds was the synthesis of 1-O-alkylglycerols by Nobel laureate Sir Robert Robinson in 1930.[1] This early work laid the foundation for future research into the chemical and biological properties of these unique lipid molecules.

Natural Sources of 1-O-Alkylglycerols

1-O-Alkylglycerols, including this compound, are predominantly found in marine organisms, where they are believed to play a role in chemical defense and adaptation to extreme environments.[2][3][4][5] Key natural reservoirs include the liver oils of deep-sea sharks and various species of marine sponges.

Quantitative Data on 1-O-Alkylglycerol Content

The concentration of specific 1-O-alkylglycerols varies depending on the source organism. The following table summarizes the reported quantitative data for total 1-O-alkylglycerols and the relative abundance of different alkyl chain lengths in selected marine sources.

| Natural Source | Organism | Total 1-O-Alkylglycerol Content | Relative Abundance of this compound (C12:0) | Other Major 1-O-Alkylglycerols (Relative Abundance) | Reference |

| Shark Liver Oil | Centrophorus squamosus | 10% of unsaponifiable matter | Not explicitly reported, but C14:0 is a major component, suggesting lower levels of C12:0. | C14:0 (20-24%), C16:0 (42-54%), C18:1 (6-16%) | [1][6][7] |

| Marine Sponge | Guitarra abbotti | Not specified | Not explicitly reported | A complex mixture of saturated and unsaturated C16 to C24 alkylglycerols was identified. | [2][8] |

| Marine Sponge | Haliclona sp. | Not specified | Not explicitly reported | C16:0 (35.3%), C18:0 (15.6%) |

Experimental Protocols

Extraction and Purification of 1-O-Alkylglycerols from Marine Sources

This protocol outlines a general procedure for the isolation and purification of 1-O-alkylglycerols from marine organisms such as shark liver or sponges.

Materials:

-

Marine tissue (e.g., shark liver, sponge)

-

Blender or homogenizer

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Silicic acid

-

Urea

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Glass chromatography column

Procedure:

-

Homogenization and Lipid Extraction:

-

Homogenize the marine tissue with a chloroform:methanol (2:1, v/v) mixture.

-

Filter the homogenate to remove solid debris.

-

Wash the lipid extract with a 0.9% NaCl solution to remove non-lipid contaminants.

-

Separate the lower chloroform layer containing the lipids and concentrate it using a rotary evaporator.

-

-

Saponification of Ester Lipids:

-

Saponify the lipid extract with methanolic KOH to hydrolyze ester-linked lipids, leaving the ether-linked 1-O-alkylglycerols intact in the unsaponifiable fraction.

-

-

Isolation of the Unsaponifiable Fraction:

-

Extract the unsaponifiable matter from the saponified mixture using diethyl ether or hexane.

-

Wash the ether/hexane extract with water to remove residual soap and glycerol.

-

Dry the extract over anhydrous sodium sulfate and evaporate the solvent.

-

-

Chromatographic Purification:

-

Silicic Acid Chromatography: Fractionate the unsaponifiable matter on a silicic acid column, eluting with a gradient of hexane and ethyl acetate to separate different lipid classes. 1-O-alkylglycerols will elute with a relatively polar solvent mixture.

-

Urea Complexation: To separate saturated from unsaturated alkylglycerols, dissolve the alkylglycerol fraction in methanol and add urea. Saturated alkylglycerols will form crystalline inclusion complexes with urea, which can be separated by filtration. The unsaturated alkylglycerols remain in the filtrate. The complexes can be decomposed with water to recover the saturated alkylglycerols.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-O-Alkylglycerols

GC-MS is a powerful technique for the separation and identification of individual 1-O-alkylglycerols.

Materials:

-

Purified 1-O-alkylglycerol fraction

-

Silylating agent (e.g., BSTFA)

-

GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Derivatization: Convert the hydroxyl groups of the 1-O-alkylglycerols to their trimethylsilyl (TMS) ethers by reacting with a silylating agent like BSTFA. This increases their volatility for GC analysis.[9]

-

GC Separation:

-

MS Detection and Identification:

-

As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer.

-

The resulting mass spectra, which show characteristic fragmentation patterns, are used to identify the individual 1-O-alkylglycerols by comparison with spectral libraries and known standards.[10][11]

-

High-Performance Liquid Chromatography (HPLC) Analysis of 1-O-Alkylglycerols

HPLC provides an alternative method for the analysis and purification of 1-O-alkylglycerols.

Materials:

-

Purified 1-O-alkylglycerol fraction

-

HPLC system with a suitable column (e.g., normal-phase silica or reversed-phase C18)

-

Mobile phase solvents (e.g., hexane, isopropanol, acetonitrile, water)

-

Detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD))

Procedure:

-

Sample Preparation: Dissolve the 1-O-alkylglycerol fraction in a suitable solvent compatible with the chosen HPLC method.

-

HPLC Separation:

-

Detection:

-

As the compounds elute, they are detected by an ELSD or CAD, which are universal detectors suitable for non-chromophoric lipids like 1-O-alkylglycerols.

-

-

Quantification: Quantify the individual 1-O-alkylglycerols by comparing their peak areas to those of known standards.[12]

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, primarily as an antimicrobial and cytotoxic agent. Its mechanism of action is largely attributed to its ability to disrupt the integrity of cell membranes. This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

While a specific signaling pathway directly initiated by this compound is not yet fully elucidated, some evidence suggests a potential interaction with cellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The disruption of membrane lipid dynamics can indirectly influence the activity of membrane-associated proteins, including those involved in signal transduction.[15][16] For instance, alterations in the membrane environment could affect the localization and activation of key signaling molecules like Protein Kinase C (PKC) and downstream components of the MAPK cascade.[1][5][17][18][19][20] Furthermore, the cytotoxic effects of some 1-O-alkylglycerols have been linked to the induction of apoptosis, a programmed cell death process involving a complex signaling network.[3][21][22]

Visualizations

Caption: Experimental workflow for the isolation, purification, and analysis of this compound.

Caption: Potential interaction of this compound with the MAPK signaling pathway leading to cytotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. 1- O-Alkylglycerol Ethers from the Marine Sponge Guitarra abbotti and Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis in macrophages by air oxidation of dioleoylphosphatidylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacylglycerol, PKC and MAPK signaling initiate tubeworm metamorphosis in response to bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-O-Alkylglycerol Ethers from the Marine Sponge Guitarra abbotti and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-O-Alkylglycerol Ethers from the Marine Sponge Guitarra abbotti and Their Cytotoxic Activity | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development of a High-Performance Thin-Layer Chromatography Method for the Quantification of Alkyl Glycerolipids and Alkenyl Glycerolipids from Shark and Chimera Oils and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hplc.eu [hplc.eu]

- 14. skemman.is [skemman.is]

- 15. The specific inhibition of glycerol synthesis and the phosphorylation of a putative Mitogen-Activated Protein Kinase give insight into the mechanism of osmotic sensing in a dinoflagellate symbiont - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of lipids in the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Apoptotic cells induce a phosphatidylserine-dependent homeostatic response from phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1-O-Dodecylglycerol in the Activation of Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Dodecylglycerol (DDG), a synthetic alkylglycerol, has been identified as a potent modulator of macrophage function. However, its mechanism of action is not direct. This technical guide synthesizes the foundational research on DDG, elucidating its indirect role in activating macrophages through a complex interplay with other immune cells. This document provides a detailed overview of the signaling pathways, experimental protocols, and quantitative data associated with DDG-mediated macrophage activation, with a focus on enhancing Fc-receptor-mediated phagocytosis.

Introduction

Alkylglycerols are a class of ether lipids that have been shown to possess immunomodulatory properties. This compound, a specific synthetic alkylglycerol, has been noted for its ability to enhance macrophage phagocytic activity. Early research has established that DDG's effect on macrophages is not a result of direct stimulation but is mediated through a multi-step process involving B-lymphocytes and T-lymphocytes. This guide will delve into the cellular and molecular mechanisms that underpin this indirect activation pathway.

The Indirect Mechanism of Macrophage Activation by this compound

Research has demonstrated that this compound does not directly activate macrophages. Instead, it initiates a cellular cascade involving lymphocytes, which ultimately results in the production of a macrophage-activating factor.

Initial Stimulation of B-Lymphocytes

The first step in the activation pathway is the interaction of DDG with B-lymphocytes. While the precise molecular signaling cascade within the B-cell initiated by DDG has not been fully elucidated, it is understood that this interaction is the critical initiating event.

B-Cell and T-Cell Crosstalk

Following stimulation by DDG, B-cells release a signaling factor that, in turn, acts on T-lymphocytes. This intercellular communication is a crucial step in the generation of the ultimate macrophage-activating factor.

T-Cell Production of Macrophage-Activating Factor

Upon receiving the signal from the DDG-treated B-cells, T-lymphocytes produce and secrete a "macrophage-activating factor." While the exact composition of this factor has not been definitively identified in the context of DDG stimulation, it is likely a cytokine or a cocktail of cytokines known to enhance macrophage phagocytic function. Potential candidates include Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), and Interleukin-13 (IL-13), which are known to influence macrophage polarization and enhance phagocytic capacity.

Requirement of a Serum Factor

The activation process is also dependent on the presence of a serum factor, which has been identified as belonging to the alpha-2-globulin fraction. This serum component is thought to be modified by the DDG-treated B-cells and subsequently by the T-cells to generate the active macrophage-activating factor.

Signaling Pathways

Hypothesized Signaling Pathway of DDG-Mediated Macrophage Activation

Based on the available evidence, a multi-step signaling pathway can be proposed.

Fc Receptor Signaling in Macrophages

The primary functional outcome of macrophage activation by the DDG-induced lymphocyte cascade is the enhancement of Fc-receptor-mediated phagocytosis. The binding of antibody-opsonized targets to Fc receptors on the macrophage surface initiates a well-defined signaling cascade.

Quantitative Data Summary

The following tables summarize the quantitative data from foundational studies on the effects of this compound on macrophage activation.

| Parameter | Condition | Result | Reference |

| DDG Concentration for in vitro Macrophage Activation | Mouse Peritoneal Cells | 50 ng/mL | |

| Optimal in vivo Dose for Macrophage Activation | Intraperitoneal injection in mice | 100 ng/mouse | [1] |

| Time to Peak in vitro Macrophage Activation | Co-culture of macrophages and lymphocytes with DDG | ~3 hours | [1] |

| Cell Population Treated with DDG (50 ng/mL) | Outcome on Macrophage Phagocytosis | Reference |

| Macrophages alone | No significant enhancement | |

| Mixture of Macrophages and Non-adherent Cells (B and T cells) | Greatly enhanced Fc-mediated ingestion | [1] |

| DDG-treated B-cells → Untreated T-cells → Macrophages | Markedly enhanced Fc-mediated ingestion | [1] |

| DDG-treated T-cells → Untreated B-cells → Macrophages | No significant enhancement | [1] |

Experimental Protocols

Preparation of Lymphocyte-Conditioned Medium for Macrophage Activation

This protocol describes the generation of a macrophage-activating conditioned medium from lymphocytes treated with this compound.

Materials:

-

This compound (DDG)

-

RPMI-1640 medium

-

Fetal Calf Serum (FCS)

-

Penicillin-Streptomycin

-

Splenocytes from mice

-

Peritoneal-exudate cells from mice

-

Petri dishes

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Isolation of Lymphocytes: Isolate splenocytes from mice and separate the non-adherent cell population (lymphocytes) by plating on plastic petri dishes for 1-2 hours and collecting the non-adherent fraction. Further separate B and T lymphocytes using standard immunological techniques (e.g., magnetic-activated cell sorting).

-

DDG Treatment: Resuspend isolated B-lymphocytes in serum-free RPMI-1640 medium containing 50 ng/mL of DDG and incubate for 30 minutes at 37°C.

-

Co-culture: Wash the DDG-treated B-cells and co-culture them with untreated T-lymphocytes in RPMI-1640 supplemented with 10% FCS for 2 hours.

-

Conditioned Medium Collection: Centrifuge the co-culture to pellet the cells and collect the supernatant. This is the lymphocyte-conditioned medium.

Fc-Receptor-Mediated Phagocytosis Assay

This assay quantifies the phagocytic activity of macrophages.

Materials:

-

Sheep Red Blood Cells (SRBCs)

-

Anti-SRBC IgG antibody

-

Phosphate Buffered Saline (PBS)

-

Giemsa stain

-

Microscope

Procedure:

-

Opsonization of SRBCs: Wash SRBCs with PBS and incubate them with a sub-agglutinating dilution of anti-SRBC IgG antibody for 30 minutes at 37°C to create antibody-opsonized SRBCs (IgG-SRBCs).

-

Macrophage Culture: Isolate peritoneal macrophages and seed them in a 96-well plate. Allow them to adhere for 2 hours.

-

Activation: Remove the non-adherent cells and add the lymphocyte-conditioned medium (from section 5.1) to the macrophage monolayer. Incubate for 3 hours.

-

Phagocytosis: Wash the macrophages and add the IgG-SRBCs. Incubate for 30-60 minutes to allow for phagocytosis.

-

Quantification:

-

Wash away non-ingested SRBCs.

-

Lyse the macrophages to release ingested SRBCs and quantify the hemoglobin content spectrophotometrically, or

-

Fix and stain the cells with Giemsa and count the number of ingested SRBCs per macrophage microscopically.

-

Conclusion

This compound serves as a potent, albeit indirect, activator of macrophage phagocytic function. Its mechanism of action highlights the intricate communication network within the immune system, where the initial stimulation of B-lymphocytes by a lipid molecule can lead to a cascade of events culminating in the enhancement of macrophage effector functions. While the foundational research has laid out the cellular players involved, further investigation is warranted to precisely identify the B-cell derived signaling molecules, the specific T-cell derived "macrophage-activating factor(s)", and the detailed intracellular signaling pathways initiated by DDG in B-cells. A deeper understanding of these mechanisms could pave the way for the development of novel immunomodulatory therapies.

References

Understanding the In Vivo Metabolism of 1-O-Dodecylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Dodecylglycerol, a member of the alkylglycerol class of ether lipids, undergoes a complex series of metabolic transformations following in vivo administration. This technical guide provides a comprehensive overview of the current understanding of its metabolism, drawing from available scientific literature. The document details the absorption, tissue distribution, biotransformation, and excretion of this compound, with a focus on the underlying biochemical pathways. In line with the requirements for an in-depth technical resource, this guide includes detailed experimental protocols for key assays, quantitative data presented in structured tables, and visual diagrams of metabolic and experimental workflows to facilitate comprehension.

Introduction

1-O-Alkylglycerols, including this compound, are naturally occurring ether lipids found in various biological sources, including hematopoietic organs and shark liver oil. They are of significant interest to the scientific community due to their potential therapeutic properties, including immunomodulatory and anti-cancer activities. A thorough understanding of their in vivo metabolism is crucial for the development of novel therapeutics and for assessing their nutritional impact. This guide synthesizes the available data on the metabolic fate of this compound in animal models.

Metabolic Pathway of this compound

Following oral administration, this compound is rapidly absorbed in the intestine. Its metabolism proceeds via two primary pathways:

-

Incorporation into Ether Glycerolipids: A significant portion of the absorbed this compound is utilized as a precursor for the synthesis of more complex ether glycerolipids. This involves acylation at the sn-2 and/or sn-3 positions of the glycerol backbone to form 1-O-alkyl-2-acylglycerols, 1-O-alkyl-3-acylglycerols, or 1-O-alkyl-2,3-diacylglycerols. These can be further modified with polar head groups to form ether phospholipids, which are integral components of cellular membranes.

-

Oxidative Cleavage of the Ether Bond: In the intestine and particularly in the liver, a substantial amount of this compound is catabolized. This process is initiated by the oxidative cleavage of the ether linkage, a reaction catalyzed by an alkylglycerol monooxygenase. This enzymatic step yields dodecanal (lauryl aldehyde) and glycerol. The dodecanal is subsequently oxidized to lauric acid, a saturated fatty acid. The lauric acid can then be further metabolized through β-oxidation to produce water-soluble metabolites that are readily excreted.

The following diagram illustrates the major metabolic pathways of this compound.

Figure 1. Metabolic fate of this compound.

Quantitative Data on Tissue Distribution and Excretion

A pivotal study on the metabolism of orally administered radiolabeled rac-1-O-[1'-¹⁴C]dodecylglycerol in mice was conducted by Weber and Mangold (1983). While the full quantitative data from this study is not publicly available, the authors reported that high proportions of the substrate were incorporated into the ether glycerolipids of various organs and tissues. The study also noted that large amounts were catabolized in the intestine and liver, with the resulting water-soluble metabolites being excreted rapidly in the urine.[1]

To provide a framework for understanding the expected distribution, the following tables are presented as illustrative examples based on the qualitative descriptions in the literature. These tables would be populated with specific data from experimental studies.

Table 1: Illustrative Distribution of Radioactivity in Various Tissues Following Oral Administration of ¹⁴C-Labeled this compound in Mice

| Tissue | Percentage of Administered Radioactivity (Illustrative) |

| Intestine | High |

| Liver | High |

| Adipose Tissue | Moderate |

| Spleen | Moderate |

| Kidneys | Moderate |

| Lungs | Low |

| Heart | Low |

| Brain | Very Low |

Table 2: Illustrative Distribution of Radioactivity within Lipid Classes of the Liver

| Lipid Class | Percentage of Total Radioactivity in Liver Lipids (Illustrative) |

| 1-O-Alkyl-2,3-diacylglycerols | High |

| 1-O-Alkyl-2-acylglycerophospholipids | Moderate |

| Free Fatty Acids (from cleavage) | Moderate |

| Unchanged this compound | Low |

Table 3: Illustrative Cumulative Excretion of Radioactivity

| Route of Excretion | Percentage of Administered Radioactivity (Illustrative) |

| Urine (as water-soluble metabolites) | High |

| Feces | Low |

| Expired Air (as ¹⁴CO₂) | Moderate |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the in vivo metabolism of this compound.

Animal Model and Administration of Radiolabeled Compound

A common experimental model involves the use of mice. The following protocol outlines the oral administration of radiolabeled this compound.

Protocol 4.1.1: Oral Gavage of Radiolabeled this compound in Mice

-

Animal Model: Female NMRI mice, weighing approximately 20-25g, are typically used. Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.

-

Preparation of Dosing Solution:

-

Synthesize or procure rac-1-O-[1'-¹⁴C]dodecylglycerol.

-

Dissolve the radiolabeled compound in a suitable vehicle, such as a mixture of triolein and Tween 20, to ensure emulsification and facilitate absorption. The final concentration should be adjusted to deliver the desired dose in a volume of approximately 0.2 mL per mouse.

-

-

Fasting: Fast the mice for 12-16 hours prior to administration to ensure an empty stomach, with water provided ad libitum.

-

Administration:

-

Gently restrain the mouse.

-

Using a ball-tipped gavage needle, carefully insert the needle into the esophagus and deliver the dosing solution directly into the stomach.

-

-

Post-Administration:

-

Return the mouse to the metabolic cage.

-

Provide free access to food and water.

-

Collect urine and feces at predetermined time points (e.g., 6, 12, 24, 48, and 72 hours).

-

At the end of the experimental period, euthanize the animals for tissue collection.

-

Sample Collection and Processing

Protocol 4.2.1: Tissue and Excreta Collection

-

Euthanasia: At the designated time point, euthanize the mice using a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Blood Collection: Collect blood via cardiac puncture.

-

Tissue Dissection: Dissect and collect various organs and tissues of interest, including the liver, intestine, spleen, kidneys, lungs, heart, adipose tissue, and brain.

-

Sample Storage: Immediately weigh the collected tissues and either process them fresh or freeze them in liquid nitrogen and store at -80°C for later analysis.

-

Excreta Processing: Pool the collected urine and feces for each time point and animal.

Lipid Extraction

The following protocol is a standard method for extracting total lipids from tissues.

Protocol 4.3.1: Total Lipid Extraction from Tissues (Folch Method)

-

Homogenization: Homogenize a known weight of tissue in a 2:1 (v/v) mixture of chloroform and methanol.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifugation: Centrifuge the mixture to facilitate the separation of the layers.

-

Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids.

-

Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

-

Storage: Store the lipid extract under nitrogen at -20°C.

Analysis of Lipids and Metabolites

Protocol 4.4.1: Thin-Layer Chromatography (TLC) of Lipid Classes

-

Plate Preparation: Use silica gel G plates.

-

Sample Application: Dissolve the lipid extract in a small volume of chloroform and apply it to the TLC plate.

-

Development: Develop the plate in a solvent system suitable for separating neutral lipids and phospholipids (e.g., a two-step development with different solvent systems). A common system for neutral lipids is hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Visualization: Visualize the separated lipid spots by spraying with a suitable reagent (e.g., 2',7'-dichlorofluorescein) and viewing under UV light, or by exposure to iodine vapor.

-

Quantification: Scrape the silica gel corresponding to each lipid spot into a scintillation vial for radioactivity measurement.

Protocol 4.4.2: Gas Chromatography (GC) of Fatty Alcohols and Fatty Acids

-

Derivatization:

-

To analyze the alkyl moieties, cleave the ether bond of the isolated alkylglycerolipids (e.g., using vitriol).

-

Convert the resulting fatty alcohols and any free fatty acids to their more volatile methyl ester or acetate derivatives.

-

-

GC Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable column (e.g., a capillary column coated with a polar stationary phase).

-

Use a temperature program to separate the different fatty acid methyl esters and fatty alcohol acetates based on their chain length and degree of saturation.

-

Identify the components by comparing their retention times with those of known standards.

-

Measurement of Radioactivity

Protocol 4.5.1: Liquid Scintillation Counting

-

Sample Preparation:

-

Tissues: Solubilize a weighed portion of each tissue in a tissue solubilizer.

-

Lipid Extracts/TLC Spots: Dissolve the lipid extract or add the scraped silica gel directly into a scintillation cocktail.

-

Urine: Add a small aliquot of urine to a scintillation cocktail.

-

Feces: Homogenize the feces and combust a portion in a sample oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail.

-

-

Counting: Place the scintillation vials in a liquid scintillation counter and measure the radioactivity in disintegrations per minute (DPM).

-

Quench Correction: Use appropriate methods for quench correction to ensure accurate quantification.

Signaling Pathways and Experimental Workflows

The following diagrams provide a visual representation of the key processes involved in the metabolism of this compound and the experimental workflow for its study.

Figure 2. Experimental workflow for studying the in vivo metabolism of this compound.

Conclusion

The in vivo metabolism of this compound is characterized by its rapid absorption and subsequent entry into two main metabolic fates: incorporation into more complex ether glycerolipids and catabolism via oxidative cleavage of the ether bond. The latter pathway, occurring predominantly in the liver and intestine, leads to the formation of lauric acid, which is further metabolized and excreted. The detailed experimental protocols and metabolic pathway diagrams provided in this guide offer a comprehensive resource for researchers in the fields of lipid biochemistry, pharmacology, and drug development. Further research is warranted to obtain precise quantitative data on the tissue distribution and metabolic flux of this compound and its metabolites to fully elucidate its physiological roles and therapeutic potential.

References

Preliminary Studies on the Anti-Tumor Effects of 1-O-Dodecylglycerol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Dodecylglycerol (DDG), a saturated alkylglycerol, has emerged as a molecule of interest in oncology research due to its potential anti-tumor properties. As a member of the broader class of ether lipids, which are known to play roles in cell signaling and membrane dynamics, DDG is being investigated for its direct cytotoxic effects on cancer cells and its ability to modulate the host immune response against tumors. This technical guide synthesizes the preliminary findings on the anti-tumor effects of this compound, providing a detailed overview of the current, albeit limited, quantitative data, in-depth experimental protocols for key assays, and a visual representation of the proposed signaling pathways. The information presented herein aims to equip researchers with a foundational understanding to design and execute further studies to elucidate the therapeutic potential of this compound.

Introduction

Alkylglycerols are a class of ether lipids characterized by an alkyl group attached to a glycerol backbone via an ether linkage. These compounds are found in hematopoietic organs and have been investigated for their anti-cancer and immune-stimulating activities. This compound, a synthetic saturated alkylglycerol, is a stable analog of naturally occurring monoglycerides and has been a subject of preliminary studies to evaluate its efficacy as an anti-tumor agent. This document provides a comprehensive summary of these early investigations.

In Vitro Anti-Tumor Activity

While specific IC50 values for pure this compound on a wide range of cancer cell lines are not yet extensively documented in publicly available literature, studies on mixtures of alkylglycerols from shark liver oil, which includes saturated forms like DDG, have demonstrated cytotoxic effects.

Table 1: Cytotoxic Effects of Alkylglycerol Mixtures on Human Cancer Cell Lines

| Cell Line | Cancer Type | Effect Observed |

| DU-145, PC-3, PCa-2B | Prostate Carcinoma | Dramatic reduction in colony number; Apoptosis |

| OVP-10 | Ovarian Carcinoma | Increased percentage of apoptotic cells |

| MCF-7 | Mammary Carcinoma | Predominantly necrotic cell death |

Source: Based on studies of shark liver oil extracts containing alkylglycerols.

The data suggests that the anti-tumor effect of alkylglycerols can be cell-type specific, inducing either apoptosis or necrosis. Further research with purified this compound is necessary to determine its specific cytotoxic concentrations and the predominant mode of cell death induced.

Experimental Protocols

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (the solvent used to dissolve DDG) and a positive control (a known anti-cancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.

-

Cell Seeding: Seed a low density of cells (e.g., 500 cells) into 6-well plates.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

In Vivo Anti-Tumor Activity

A product information sheet for this compound mentions its efficacy in an Ehrlich murine ascites tumor model, where it was reported to increase survival at doses of 4 and 8 mg/animal. However, a peer-reviewed study on the anti-metastatic activity of various alkylglycerols in a Lewis lung carcinoma model found that saturated alkylglycerols, including the 12:0 chain length corresponding to DDG, had no significant effect on reducing lung metastases. This discrepancy highlights the need for further in vivo studies to clarify the anti-tumor efficacy of this compound in different cancer models.

Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model

This protocol provides a general framework for in vivo evaluation of anti-tumor compounds using the EAC model.

-

Animal Model: Use Swiss albino mice.

-

Tumor Inoculation: Inject 1 x 10^6 EAC cells intraperitoneally into each mouse.

-

Treatment: 24 hours after tumor inoculation, administer this compound (e.g., 4 and 8 mg/animal) intraperitoneally or orally for a specified number of days (e.g., 10 consecutive days). A control group should receive the vehicle.

-

Monitoring: Monitor the mice daily for body weight, tumor growth (as measured by abdominal circumference), and survival.

-

Data Collection: At the end of the experiment, collect ascitic fluid to measure tumor volume and viable tumor cell count.

-

Analysis: Calculate the mean survival time and the percentage increase in lifespan for the treated groups compared to the control group.

Immunomodulatory Effects

A significant aspect of this compound's potential anti-tumor activity lies in its ability to modulate the immune system. Studies have shown that DDG can activate macrophages, which are key effector cells in the anti-tumor immune response.

Macrophage Activation